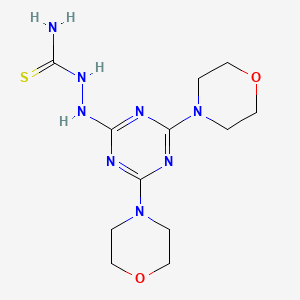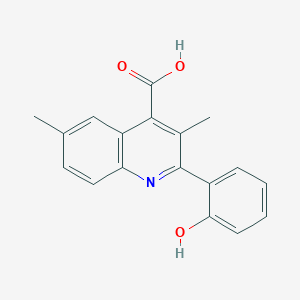![molecular formula C19H20N2O2 B6089639 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXB-A, is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). It is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide acts as an agonist of the α7nAChR, which is a type of receptor found in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This, in turn, leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have several biochemical and physiological effects. It improves cognitive function and memory, reduces inflammation, and protects against oxidative stress. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to improve neuronal survival and reduce neuronal damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is its selectivity for the α7nAChR, which reduces the risk of off-target effects. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has a relatively short half-life, which can make it difficult to administer in vivo. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has poor solubility in water, which can make it challenging to formulate for use in experiments.
Orientations Futures
There are several future directions for research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of interest is its potential use in the treatment of Alzheimer's disease. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its efficacy in humans. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide may have applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and depression. Further research is needed to determine the full range of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide's therapeutic potential.
Méthodes De Synthèse
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multi-step process. The first step involves the synthesis of 5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(aminophenyl)butanoic acid to yield N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide. This compound can be further purified using column chromatography.
Applications De Recherche Scientifique
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-17(22)20-15-8-5-7-14(11-15)19-21-16-10-12(2)9-13(3)18(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQCSTROZNRXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=CC(=CC(=C3O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6089562.png)

![1-[2-methoxy-5-(4-thiomorpholinylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6089571.png)
![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)
![N-(3-cyanophenyl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6089592.png)

![[1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B6089602.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6089606.png)
![2-tert-butyl-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B6089617.png)
![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6089658.png)